molecular formula C22H26ClN3O3S2 B2543945 (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217252-91-9

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No. B2543945
CAS RN: 1217252-91-9
M. Wt: 480.04
InChI Key: OHFOEBDUEHJEOU-WVLIHFOGSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzo[d]thiazole ring. Additionally, it has a morpholinoethyl group (-N-(2-morpholinoethyl)) and a thiophen-2-yl group (-3-(thiophen-2-yl)) attached to the nitrogen of the benzo[d]thiazole ring via an acrylamide linkage. The compound is in the E (trans) configuration .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the addition of the methoxy and methyl groups, and the attachment of the morpholinoethyl and thiophen-2-yl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazole ring is aromatic, which means it is planar and has a delocalized π electron system. The morpholinoethyl group would add some steric bulk to the molecule, while the methoxy and methyl groups would contribute to the overall polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially charged morpholinoethyl group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • The compound has been involved in the synthesis of various heterocyclic compounds demonstrating pharmacological activities such as anti-inflammatory and analgesic effects. Specifically, derivatives of this compound have been noted for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing high selectivity and effectiveness compared to standard drugs in some cases (Abu‐Hashem et al., 2020).

Anticancer Properties

  • Some derivatives of the compound have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. Specific derivatives showed promising cytotoxicity, particularly against human lung adenocarcinoma epithelial cell lines, indicating potential application in cancer therapy (Kamal et al., 2014).

Applications in Molecular Imaging

  • A derivative of the compound has been synthesized for potential use in PET imaging for Parkinson's disease. This application highlights the compound's relevance in the field of neurodegenerative disease research and molecular imaging (Wang et al., 2017).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2.ClH/c1-16-5-7-18(27-2)20-21(16)30-22(23-20)25(10-9-24-11-13-28-14-12-24)19(26)8-6-17-4-3-15-29-17;/h3-8,15H,9-14H2,1-2H3;1H/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFOEBDUEHJEOU-WVLIHFOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

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